1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-5-26-19-13-16(4)18(15(2)3)14-20(19)27(24,25)23-12-11-22-21(23)17-9-7-6-8-10-17/h6-10,13-15H,5,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBDGUVPLJMIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article delves into its biological activity, exploring its synthesis, mechanisms of action, and efficacy against various cancer cell lines, supported by data tables and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H26N2O3S
- Molecular Weight : 386.5 g/mol
- CAS Number : 1428152-80-0
Structural Representation
The compound features a sulfonyl group attached to a substituted imidazole ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 386.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. Notably, it has shown superior potency compared to traditional chemotherapeutics such as 5-fluorouracil (5-FU) and methotrexate (MTX).
Case Study: In Vitro Antiproliferative Effects
In an experimental setup involving three cancer cell lines—A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer)—the compound exhibited remarkable cytotoxicity. The results indicated that:
- IC50 Values : The concentration required to inhibit cell growth by 50% was significantly lower than that of the control drugs.
| Cell Line | IC50 (µM) | Control Drug IC50 (µM) |
|---|---|---|
| A549 | 18.53 | 25 (5-FU) |
| SGC-7901 | 15.40 | 22 (MTX) |
| HeLa | 12.30 | 20 (5-FU) |
This selectivity towards tumor cells over normal cells was quantified with a selectivity index indicating a tolerance of normal L-02 cells that was 23–46-fold higher than that of tumor cells .
The mechanism through which this compound exerts its antitumor effects involves the induction of apoptosis in cancer cells. Key findings include:
- Protein Expression Changes : The treatment led to increased levels of pro-apoptotic protein Bax and decreased levels of anti-apoptotic protein Bcl-2 in a time-dependent manner.
Western Blot Analysis Results
The expression levels of apoptotic markers were monitored post-treatment:
| Time (h) | Bax Expression (%) | Bcl-2 Expression (%) | Caspase-3 Activation (%) |
|---|---|---|---|
| 3 | +30 | -10 | +40 |
| 12 | +60 | -20 | +80 |
| 24 | +134 | -50 | +134 |
These results suggest that the compound activates the intrinsic apoptotic pathway, leading to significant cell death in targeted cancer cells .
Preparation Methods
Substituted Benzene Ring Preparation
The ortho-, meta-, and para-substituted benzene ring is synthesized via sequential Friedel-Crafts alkylation and etherification:
Sulfonation and Chlorination
The substituted benzene is sulfonated using chlorosulfonic acid at 0–5°C to form the sulfonic acid, which is subsequently treated with PCl₅ to generate the sulfonyl chloride.
Construction of the 2-Phenyl-4,5-Dihydro-1H-Imidazole Core
Cyclization Strategies
The dihydroimidazole ring is formed via cyclocondensation of 1,2-diamines with carbonyl compounds:
- Diamine Synthesis :
- Alternative Route :
Sulfonamide Coupling
The final step involves reacting the sulfonyl chloride with the dihydroimidazole’s nitrogen:
- Base-Mediated Coupling :
- Purification :
Comparative Analysis of Synthetic Routes
Method A offers higher yields and purity, favored for industrial scalability, while Method B provides a greener alternative with reduced metal catalysts.
Challenges and Optimization
- Regioselectivity : Ensuring ethoxy and isopropyl groups occupy correct positions requires careful control of reaction kinetics.
- Hydrogenation Control : Over-reduction of the imidazole ring to fully saturated derivatives must be avoided via temperature modulation.
- Byproduct Formation : Impurities like sulfonic acid dimers are mitigated through recrystallization.
Q & A
Advanced Research Question
- In vitro assays : Use split-plot designs to test dose-response relationships. For example:
- Primary plots : Vary compound concentration (1–100 µM).
- Subplots : Test cell lines (e.g., cancer vs. normal) .
- Control groups : Include DEB (diethylbenzene) as a negative control for sulfonamide bioactivity studies .
- Data analysis : Apply ANOVA to distinguish toxicity thresholds and EC₅₀ values .
How can crystallographic data contradictions be resolved?
Advanced Research Question
Contradictions often arise from disordered sulfonyl groups or solvent inclusion. Mitigation strategies:
- Refinement protocols : SHELXL’s restraints (e.g., DFIX for S–O bonds) improve model accuracy .
- Twinned crystals : Use PLATON’s TWINABS to scale intensity data .
- Cross-validation : Compare XRD results with DFT-optimized geometries (e.g., Gaussian09) .
What strategies identify degradation pathways and stability under physiological conditions?
Advanced Research Question
- Forced degradation : Expose the compound to pH extremes (1–13), UV light, and oxidative agents (H₂O₂).
- Analytical tools : LC-MS/MS detects degradation products (e.g., desulfonated imidazole) .
- Kinetic modeling : Arrhenius plots predict shelf-life at 25°C using accelerated stability data (40–60°C) .
How do electronic substituent effects influence reactivity and bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
